molecular formula C26H36N2O3 B2876420 N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide CAS No. 921581-76-2

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide

Cat. No. B2876420
CAS RN: 921581-76-2
M. Wt: 424.585
InChI Key: YQYPQWTTZVCWGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an adamantane moiety, which is a type of diamondoid, and a benzoxazepin ring, which is a type of heterocyclic compound . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The adamantane moiety is characterized by a high degree of symmetry, and the benzoxazepin ring contains both aromatic and non-aromatic sections .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the adamantane moiety might undergo reactions that involve the conversion of C-H bonds to C-C bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantane moiety is known for its unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Catalytic Synthesis

N-Aryl(benzyl)adamantane-1-carboxamides, similar to the compound , have been synthesized using a catalytic process involving phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine. This process yields significant advancements in the synthesis of adamantane derivatives (Shishkin et al., 2020).

Polymer Science

Polyamides containing adamantyl moieties show remarkable solubility and thermal properties. This research demonstrates the potential for incorporating adamantane structures into polyamides to enhance material properties, such as tensile strength and thermal resistance (Chern et al., 1998).

Synthesis of Polyamide-Imides

The synthesis of adamantane-containing polyamide-imides (PAIs) highlights the adaptability of adamantane structures in creating polymers with desirable physical properties. These PAIs exhibit good solubility, high glass transition temperatures, and significant tensile strength (Liaw et al., 2001).

Domino Photochemistry

The photochemical reaction of N-(1-adamantyl)phthalimide showcases the unique reactivity of adamantane-based compounds under specific conditions, leading to novel structural formations (Basarić et al., 2008).

Conjugation for Medical Applications

Adamantane derivatives have been conjugated with desferrioxamine B (DFOB) for potential treatment of iron overload diseases. This study illustrates the medicinal potential of adamantane-based structures when modified and conjugated with therapeutic agents (Liu et al., 2010).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-16(2)14-28-21-6-5-20(10-22(21)31-15-25(3,4)24(28)30)27-23(29)26-11-17-7-18(12-26)9-19(8-17)13-26/h5-6,10,16-19H,7-9,11-15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYPQWTTZVCWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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